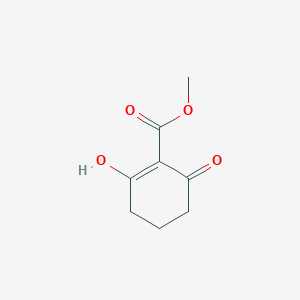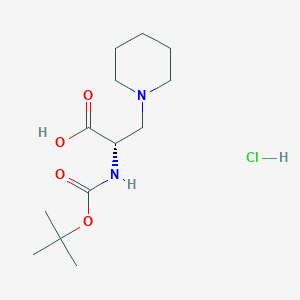![molecular formula C11H23NO B13305685 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)
2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol is an organic compound with the molecular formula C11H23NO. It is a secondary amine and alcohol, characterized by the presence of a cyclohexyl group substituted with a methyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol typically involves the reaction of 4-methylcyclohexylamine with acetone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine-alcohol compound. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Hydrogenation catalysts such as palladium on carbon (Pd/C)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of automated systems allows for precise addition of reagents and real-time monitoring of the reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in dry ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-one
Reduction: 2-Methyl-1-[(4-methylcyclohexyl)amino]propane
Substitution: Various N-substituted derivatives depending on the substituent used
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the alcohol group may participate in additional binding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-[(4-ethylcyclohexyl)amino]propan-2-ol
- 2-Methyl-1-[(4-methylcyclohexyl)amino]butan-2-ol
- 2-Methyl-1-[(4-methylcyclohexyl)amino]ethanol
Uniqueness
2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both amine and alcohol functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
2-methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9-4-6-10(7-5-9)12-8-11(2,3)13/h9-10,12-13H,4-8H2,1-3H3 |
InChI-Schlüssel |
OIHZXRXVGVZJIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)NCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


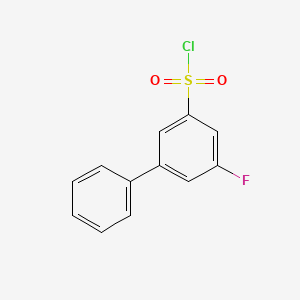
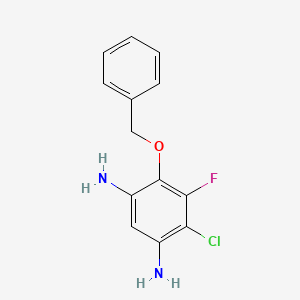
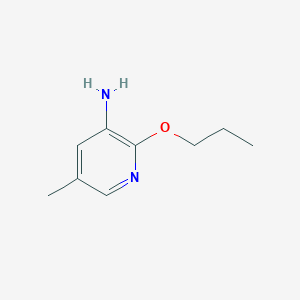
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
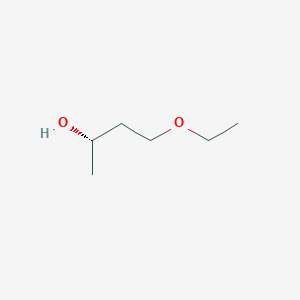
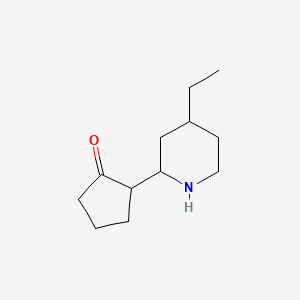
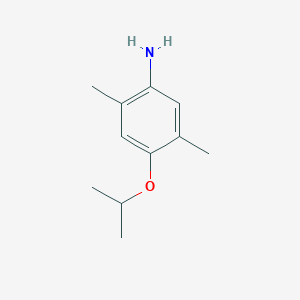

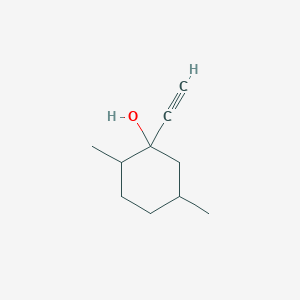
amine](/img/structure/B13305664.png)
